(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE
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Overview
Description
(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE is a synthetic organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with chlorophenylmethyl group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenylmethyl group.
Formation of the imine: The final step involves the condensation of the substituted piperazine with 3-nitrobenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction of nitro group: Formation of the corresponding amine.
Reduction of imine group: Formation of the corresponding secondary amine.
Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related compounds.
Biochemistry: It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: It may find applications in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Pyrrolidone: An organic compound used in the production of pharmaceuticals and as a solvent.
Uniqueness
(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE is unique due to its specific substitution pattern and the presence of both a nitro group and an imine linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-15(17-3-2-4-19(13-17)24(25)26)21-23-11-9-22(10-12-23)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFQYJYPKANBZ-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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